![molecular formula C8H9NO2 B3120089 3-acetyl-6-methylpyridin-2(1H)-one CAS No. 25957-23-7](/img/structure/B3120089.png)
3-acetyl-6-methylpyridin-2(1H)-one
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound “3-acetyl-6-methyl-2(1H)-pyridinone” can be used in the synthesis of various heterocyclic compounds . This is particularly useful in the field of organic chemistry where heterocyclic compounds play a crucial role in the development of new drugs and materials.
Bromination Reactions
This compound has been examined in bromination reactions under various conditions . Bromination is a type of halogenation reaction that is widely used in the synthesis of brominated organic compounds, which have applications in pharmaceuticals, agrochemicals, and dyes.
Synthesis of N-(pyridinesulfenyl)succinimide
A reaction of 3-acetyl-6-methyl-2-(methyl-thio)pyridine with N-bromosuccinimide in CCl4 afforded N-(pyridinesulfenyl)succinimide . This compound has potential applications in the synthesis of other organic compounds.
Synthesis of Novel 3-heteroaryl-coumarin
The compound “3-acetyl-6-methyl-2(1H)-pyridinone” can be utilized in the synthesis of novel 3-heteroaryl-coumarin . Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and neuroprotective effects.
properties
IUPAC Name |
3-acetyl-6-methyl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-7(6(2)10)8(11)9-5/h3-4H,1-2H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTGEIJGILYRDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-methylpyridin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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